molecular formula C10H11NOS B13458401 2-Ethyl-5-methoxy-1,3-benzothiazole

2-Ethyl-5-methoxy-1,3-benzothiazole

Cat. No.: B13458401
M. Wt: 193.27 g/mol
InChI Key: PZJIZQKAYXZMDZ-UHFFFAOYSA-N
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Description

2-Ethyl-5-methoxy-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the benzothiazole ring system contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methoxy-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminothiophenol with ethyl 2-bromoacetate, followed by cyclization to form the benzothiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of benzothiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzothiazole ring .

Scientific Research Applications

2-Ethyl-5-methoxy-1,3-benzothiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Benzothiazole derivatives, including this compound, are being investigated for their potential as anticancer agents due to their ability to inhibit various enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methoxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. In cancer research, benzothiazole derivatives are known to inhibit various kinases and enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-methyl-1,3-benzothiazole
  • 2-Methyl-5-nitro-1,3-benzothiazole
  • 2-Phenyl-5-methoxy-1,3-benzothiazole

Uniqueness

2-Ethyl-5-methoxy-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the methoxy group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets compared to other benzothiazole derivatives .

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-ethyl-5-methoxy-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-3-10-11-8-6-7(12-2)4-5-9(8)13-10/h4-6H,3H2,1-2H3

InChI Key

PZJIZQKAYXZMDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(S1)C=CC(=C2)OC

Origin of Product

United States

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